molecular formula C18H16N4O3S2 B2566898 N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 476464-69-4

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B2566898
CAS No.: 476464-69-4
M. Wt: 400.47
InChI Key: MLWACVSOGSAEHA-UHFFFAOYSA-N
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Description

N-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a 1,3,4-thiadiazole derivative featuring a 4-nitrobenzylsulfanyl substituent at the 5-position of the thiadiazole ring and a 3-phenylpropanamide group at the 2-position. The 1,3,4-thiadiazole core is known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-nitrobenzylsulfanyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity to biological targets. This compound’s structural complexity and functional groups position it as a candidate for drug development, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c23-16(11-8-13-4-2-1-3-5-13)19-17-20-21-18(27-17)26-12-14-6-9-15(10-7-14)22(24)25/h1-7,9-10H,8,11-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWACVSOGSAEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the intermediate product with 3-phenylpropanoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thiadiazole ring can undergo reduction reactions to form corresponding dihydrothiadiazole derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Alkylated or arylated thiadiazole derivatives.

Scientific Research Applications

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit the growth of cancer cells.

    Industry: Used in the development of agrochemicals and pesticides due to its biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The nitrobenzyl group is believed to interact with the active sites of enzymes, leading to the disruption of their normal function. The thiadiazole ring may also play a role in binding to specific molecular targets, thereby enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their impacts on physicochemical and biological properties:

Compound Name R-Group (Position 5) Molecular Formula Melting Point (°C) Yield (%) Key Properties/Activities Reference ID
Target Compound 4-Nitrobenzylsulfanyl C₁₉H₁₇N₄O₃S₂ Not reported Not reported Hypothesized CDK5/p25 inhibition
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 4-Methoxybenzylsulfanyl C₁₉H₁₉N₃O₂S₂ Not reported Not reported Enhanced solubility (methoxy group)
N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide 4-Methylbenzylsulfanyl C₁₉H₁₉N₃OS₂ Not reported Not reported Improved lipophilicity
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 4-Fluorophenyl C₁₇H₁₄FN₃OS Not reported Not reported Potential antimicrobial activity
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide p-Tolylamino ethylthio C₂₀H₂₁N₄O₂S₂ Not reported Not reported CDK5/p25 inhibition (IC₅₀ = 0.18 μM)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Bis-thiadiazole with methyl C₁₈H₁₆N₄S₄ Not reported Not reported Butterfly conformation (X-ray data)

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrobenzylsulfanyl group in the target compound may improve metabolic stability compared to electron-donating groups like 4-methoxybenzylsulfanyl .
  • Lipophilicity : The 4-methylbenzylsulfanyl analog (C₁₉H₁₉N₃OS₂) exhibits higher lipophilicity, which could enhance membrane permeability .
  • Biological Activity: The p-tolylamino ethylthio analog (Compound 7 in ) demonstrates potent CDK5/p25 inhibition (IC₅₀ = 0.18 μM), suggesting that bulky substituents at Position 5 enhance kinase binding.

Research Findings and Implications

Structural and Crystallographic Insights

  • Crystal Packing : The bis-thiadiazole derivative () adopts a butterfly conformation with near-planar thiadiazole and phenyl rings, stabilized by π-π stacking and C–H···S interactions. This conformation is critical for solid-state stability .
  • Bond Lengths : Thiadiazole rings in analogs exhibit S–N (1.62–1.65 Å) and C–S (1.74–1.78 Å) bond lengths consistent with aromatic character, as confirmed by X-ray diffraction .

Biological Activity

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class has garnered attention for its diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N4O2S3
  • Molecular Weight : 414.54 g/mol

This compound features a thiadiazole ring which is known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : A review on thiadiazole derivatives highlighted that certain compounds possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to disrupt microtubule dynamics and induce apoptosis in cancer cells. For example, docking studies have shown strong interactions with tubulin .
CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BHCT1163.29
Compound CH46010.0

2. Antifungal Activity

This compound has also been evaluated for its antifungal properties:

  • Activity Against Pathogens : Studies have shown that thiadiazole derivatives exhibit potent antifungal activities against pathogens like Phytophthora infestans and Fusarium oxysporum with EC50 values significantly lower than those of standard antifungals .
CompoundPathogenEC50 (µg/mL)
Compound DP. infestans3.43
Compound EF. oxysporum50

3. Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Broad-Spectrum Activity : Thiadiazole derivatives have demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Research has indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound FS. aureus15 µg/mL
Compound GE. coli20 µg/mL

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Study on Anticancer Activity : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
  • Antifungal Evaluation : Another research effort highlighted the antifungal efficacy of a novel thiadiazole derivative against P. infestans, demonstrating superior activity compared to conventional treatments .

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